N-(2-aminoethyl)morpholine-4-carboxamide chemical properties and structure
N-(2-aminoethyl)morpholine-4-carboxamide chemical properties and structure
Structural Analysis, Synthetic Pathways, and Medicinal Applications
Executive Summary
N-(2-aminoethyl)morpholine-4-carboxamide (CAS: 69630-16-6) is a heterocyclic urea derivative serving as a critical pharmacophore scaffold and intermediate in medicinal chemistry.[1][2] Structurally, it consists of a morpholine ring linked via a carbonyl group to an ethylenediamine chain. This unique "urea-like" configuration—formally named as a carboxamide—confers distinct stability and solubility profiles compared to simple alkyl amines.
The compound is most notably recognized as the primary key intermediate in the synthesis of Xamoterol , a
Chemical Identity & Structural Analysis[3]
The nomenclature "morpholine-4-carboxamide" can be deceptive; chemically, the molecule is an asymmetric urea. The carbonyl carbon is flanked by a tertiary nitrogen (morpholine ring) and a secondary nitrogen (amide linkage), terminating in a primary amine.
Key Structural Features:
-
Morpholine Core: Provides lipophilicity and metabolic stability against oxidative degradation.
-
Urea Linkage (
): The carbonyl group is part of a urea system, rendering the morpholine nitrogen non-basic due to resonance delocalization. -
Primary Amine Tail: The distal
group remains highly nucleophilic ( ), serving as the reactive site for further derivatization.
Structural Visualization
The following diagram illustrates the chemical connectivity and functional zones of the molecule.
Physicochemical Profile
The free base is an oil or low-melting solid, while the oxalate salt is a stable, crystalline solid preferred for handling and storage.
| Property | Data (Free Base) | Data (Oxalate Salt) |
| CAS Number | 69630-16-6 | 154467-16-0 |
| Molecular Formula | ||
| Molecular Weight | 173.21 g/mol | 263.25 g/mol |
| Solubility | Soluble in DMSO, MeOH, DCM | Highly soluble in Water, warm EtOH |
| Acidity ( | ~9.8 (Terminal | N/A (Salt form) |
| Appearance | Viscous pale yellow oil | White to off-white crystalline powder |
| Stability | Hygroscopic; sensitive to | Stable at room temperature |
Solubility Insight: The urea motif increases polarity significantly compared to N-ethylmorpholine. The oxalate salt is specifically engineered to improve crystallinity and reduce the hygroscopicity associated with the free primary amine.
Synthetic Methodologies
The synthesis requires the formation of an asymmetric urea. Direct reaction of morpholine with isocyanates is not feasible here because the required isocyanate (
Protocol A: The Phenoxycarbonyl Route (Industrial Standard)
This method, cited in process patents for Xamoterol intermediates, avoids the use of phosgene gas by using phenyl chloroformate to create an activated carbamate.
Mechanism:
-
Activation: Morpholine reacts with phenyl chloroformate to form N-phenoxycarbonylmorpholine.
-
Substitution: The activated intermediate is treated with excess ethylenediamine. The primary amine of ethylenediamine attacks the carbonyl, displacing the phenoxide leaving group.
Step-by-Step Protocol:
-
Reagent Prep: Dissolve Morpholine (1.0 eq) in DCM at 0°C. Add Triethylamine (1.1 eq).
-
Activation: Dropwise add Phenyl Chloroformate (1.0 eq). Stir at RT for 2 hours. Wash with water to remove salts. Isolate N-phenoxycarbonylmorpholine.
-
Coupling: Dissolve Ethylenediamine (5.0 eq) in Toluene. Note: Excess diamine is critical to prevent the formation of the symmetrical bis-urea dimer.
-
Reaction: Add the activated morpholine intermediate slowly to the diamine solution at 60°C.
-
Purification: Distill off excess ethylenediamine. The residue is the target free base.
-
Salt Formation: Dissolve residue in Ethanol/Water. Add Oxalic acid (1.0 eq) to precipitate the oxalate salt.
Protocol B: The CDI (Carbonyldiimidazole) Route
Ideal for small-scale laboratory synthesis where avoiding chloroformates is desired.
-
Activate Morpholine with 1.1 eq CDI in THF (forms Morpholine-CO-Imidazole).
-
Add 3-5 eq of Ethylenediamine.
-
Stir at reflux for 4 hours.
-
Evaporate solvent and partition between water/DCM.
Reactivity & Medicinal Applications[2][3]
5.1. Xamoterol Synthesis
The primary industrial application of this molecule is the production of Xamoterol .[3]
-
Reaction: The terminal primary amine attacks the epoxide ring of 4-(2,3-epoxypropoxy)phenol.
-
Regioselectivity: The reaction is driven by the nucleophilicity of the primary amine. The urea nitrogen is non-nucleophilic, ensuring clean regiochemistry without the need for protecting groups.
5.2. Linker Chemistry (PROTACs & Bioconjugation)
In modern drug discovery, the N-(2-aminoethyl)morpholine-4-carboxamide motif acts as a "rigidified" linker.
-
Solubility Enhancement: The morpholine ring and urea oxygen act as hydrogen bond acceptors, improving the aqueous solubility of hydrophobic warheads.
-
Metabolic Stability: The urea bond is significantly more resistant to enzymatic hydrolysis (proteases/esterases) than esters or simple amides, prolonging the half-life of the conjugate in plasma.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
NMR (DMSO-
):-
6.5-6.8 ppm (br t, 1H): Urea
proton (triplet due to coupling with adjacent ). - 3.4-3.5 ppm (m, 4H): Morpholine ring protons adjacent to Oxygen.
- 3.2-3.3 ppm (m, 4H): Morpholine ring protons adjacent to Urea Nitrogen.
- 3.0 ppm (q, 2H): Methylene group adjacent to Urea NH.
-
2.6 ppm (t, 2H): Methylene group adjacent to primary amine (
).
-
6.5-6.8 ppm (br t, 1H): Urea
-
IR Spectroscopy:
-
3350-3250 cm⁻¹: N-H stretching (primary amine and urea).[3]
-
1640-1660 cm⁻¹: Strong C=O stretching (Urea carbonyl). This is distinct from ester (~1740) or simple amide (~1690).
-
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Storage: The free base absorbs
from the air to form carbamates; store under nitrogen or argon. The oxalate salt is stable at room temperature but should be kept desiccated. -
Spill: Neutralize with weak acid (citric acid) if free base is spilled, then absorb with inert material.
References
-
Preparation of N-(2-aminoethyl)-4-morpholinecarboxamide oxalate. Patent CN112898234A. (2021). Describes the industrial scale synthesis via N-phenoxycarbonylmorpholine.
-
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. (2016). Discusses the reactivity of the aminoethyl morpholine scaffold.
-
N-(2-Aminoethyl)morpholine-4-carboxamide oxalate Product Data. Sigma-Aldrich. Physicochemical properties and safety data.
-
Xamoterol: A Review of its Pharmacological Properties. Drugs. (1989). Contextualizes the role of the intermediate in the synthesis of beta-blockers.
-
BenchChem Product Monograph: CAS 69630-16-6. Detailed spectral predictions and functional group analysis.[3]
